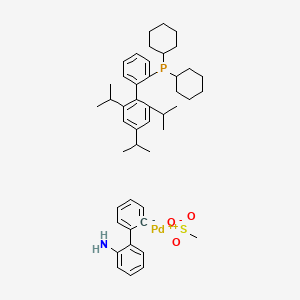

XPhos-Palladacyclus Gen. 3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

XPhos Palladacycle Generation 3: is a third-generation Buchwald precatalyst. It is a palladium complex that is highly active and versatile, particularly in cross-coupling reactions. This compound is known for its stability in air, moisture, and thermal conditions, making it a valuable reagent in various organic synthesis processes .

Wissenschaftliche Forschungsanwendungen

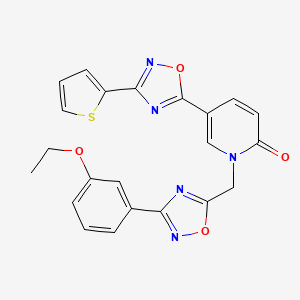

Chemistry: In chemistry, XPhos Palladacycle Generation 3 is widely used in cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Sonogashira couplings. These reactions are essential for forming carbon-carbon and carbon-nitrogen bonds, which are fundamental in the synthesis of complex organic molecules .

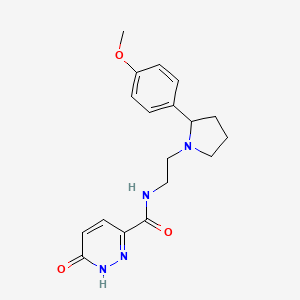

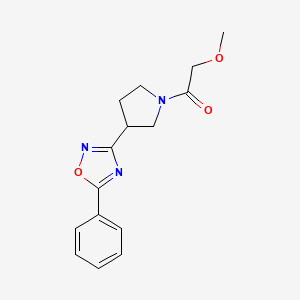

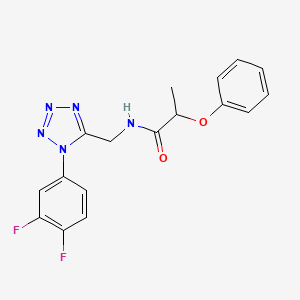

Biology and Medicine: In biology and medicine, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. Its ability to facilitate the formation of complex molecular structures makes it invaluable in drug discovery and development .

Industry: Industrially, XPhos Palladacycle Generation 3 is used in the production of fine chemicals, agrochemicals, and materials science. Its stability and efficiency in catalysis make it a preferred choice for large-scale chemical manufacturing .

Wirkmechanismus

Target of Action

XPhos Palladacycle Gen. 3, also known as (2-Dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(ii) methanesulfonate, is a third-generation Buchwald precatalyst . Its primary targets are organic compounds that undergo cross-coupling reactions .

Mode of Action

The compound acts as a catalyst in various cross-coupling reactions . It facilitates the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds . The compound’s interaction with its targets involves the cleavage of a similar bond .

Biochemical Pathways

The compound plays a crucial role in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These pathways are essential for the synthesis of complex organic compounds.

Result of Action

The result of the compound’s action is the efficient formation of new organic compounds through cross-coupling reactions . It allows for lower catalyst loadings, shorter reaction times, and accurate control of the ligand: palladium ratio .

Action Environment

The compound is air, moisture, and thermally-stable . It is highly soluble in a wide range of common organic solvents . These properties make it a versatile catalyst that can be used in various environments. The compound’s efficacy and stability can be influenced by factors such as temperature, solvent type, and the presence of impurities .

Biochemische Analyse

Biochemical Properties

The biochemical properties of XPhos Palladacycle Gen. 3 are largely related to its role as a catalyst in biochemical reactions. It is known to interact with various enzymes and proteins to facilitate these reactions

Molecular Mechanism

The molecular mechanism of XPhos Palladacycle Gen. 3 involves its role as a catalyst in biochemical reactions. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of XPhos Palladacycle Generation 3 involves the use of a fragment of C-deprotonated 2-aminobiphenyl and 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl. The synthesis is typically carried out on a multigram scale using a modified procedure. The reaction conditions include the use of solvents that facilitate the isomerization of the compound, and the process is monitored using 1H- and 31P-NMR spectroscopy .

Industrial Production Methods: The industrial production of XPhos Palladacycle Generation 3 follows similar synthetic routes but on a larger scale. Quality control is crucial in this process, and methods such as single crystal X-ray diffraction are used to identify and characterize impurities .

Analyse Chemischer Reaktionen

Types of Reactions: XPhos Palladacycle Generation 3 is involved in various types of chemical reactions, including:

Cyanation reactions: of heterocyclic halides.

Coupling reactions: of heteroaryl chlorides with polyfluoroaryl zinc reagents.

Coupling reactions: of 2,6-difluorophenylboronic acid with (hetero)aryl chlorides.

Common Reagents and Conditions: The common reagents used in these reactions include heteroaryl chlorides, polyfluoroaryl zinc reagents, and 2,6-difluorophenylboronic acid. The reactions are typically carried out under conditions that ensure the efficient formation of the active catalytic species, often without the need for reducing agents .

Major Products: The major products formed from these reactions are various coupled organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Vergleich Mit ähnlichen Verbindungen

- RuPhos Palladacycle Generation 3

- SPhos Palladacycle Generation 3

- BrettPhos Palladacycle Generation 3

Uniqueness: XPhos Palladacycle Generation 3 stands out due to its high solubility in a wide range of organic solvents and its long life in solution. It also allows for lower catalyst loadings and shorter reaction times compared to similar compounds. These features make it highly efficient and versatile in various chemical reactions .

Eigenschaften

IUPAC Name |

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H49P.C12H10N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRGIWYBLKXQGS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H62NO3PPdS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

846.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2432135.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2432142.png)

![N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2432143.png)

![2-Cyclopropyl-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one](/img/structure/B2432144.png)

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2432146.png)

![3-[(4-chlorophenyl)methanesulfonyl]-1-[(2-chlorophenyl)methyl]-1H-indole](/img/structure/B2432147.png)

![1-((3-hydroxypropyl)amino)-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2432151.png)